

# Independent Verification of MM07 Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of MM07, a novel apelin receptor agonist, with alternative therapeutic strategies for pulmonary arterial hypertension (PAH). The information is based on preclinical experimental data from two key rat models of PAH: monocrotaline-induced and Sugen/hypoxia-induced PAH. Detailed methodologies for the key experiments are provided to allow for independent verification and replication of the findings.

# I. Comparative Performance of MM07 in Preclinical Models of Pulmonary Arterial Hypertension

The therapeutic efficacy of MM07 was evaluated in two established rat models of pulmonary arterial hypertension. The data presented below summarizes the key findings from these studies, comparing the effects of MM07 to a standard-of-care therapy, macitentan, an endothelin receptor antagonist.

## Table 1: Effects of MM07 in the Monocrotaline-Induced PAH Rat Model



Parameter	Control (Saline)	Monocrotaline + Saline	Monocrotaline + MM07 (1 mg/kg/day)
Right Ventricular Systolic Pressure (RVSP, mmHg)	25.1 ± 1.2	58.6 ± 3.5	39.9 ± 2.9
Right Ventricle Hypertrophy (Fulton Index, RV/LV+S)	0.26 ± 0.01	0.52 ± 0.03	0.38 ± 0.02
Muscularization of Small Pulmonary Arteries (%)	19.8 ± 1.5	68.4 ± 3.2	45.1 ± 2.8*

<sup>\*</sup>p < 0.05 compared to Monocrotaline + Saline group. Data extracted from Yang et al., 2019.[1]

Table 2: Comparative Efficacy of MM07 and Macitentan in the Sugen/Hypoxia-Induced PAH Rat Model

Parameter	Normoxia + Saline	Sugen/Hypoxi a + Saline	Sugen/Hypoxi a + Macitentan (30 mg/kg/day)	Sugen/Hypoxi a + MM07 (10 mg/kg/day)
Right Ventricular Systolic Pressure (RVSP, mmHg)	30.5 ± 1.5	75.2 ± 4.1	50.1 ± 3.8	52.3 ± 4.5
Right Ventricle Hypertrophy (Fulton Index, RV/LV+S)	0.28 ± 0.01	0.59 ± 0.03	0.42 ± 0.02	0.44 ± 0.03
Muscularization of Pulmonary Arteries (%)	15.2 ± 1.1	58.7 ± 3.9	50.5 ± 4.2	35.6 ± 3.1*#



\*p < 0.05 compared to Sugen/Hypoxia + Saline group. #p < 0.05 compared to Sugen/Hypoxia + Macitentan group. Data extracted from Williams et al., 2024.[2][3][4][5][6]

# II. Experimental Protocols Animal Models of Pulmonary Arterial Hypertension

- a) Monocrotaline (MCT)-Induced PAH Model[1][7][8][9]
- Animals: Male Sprague-Dawley rats (180-200 g).
- Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).
- Disease Development: Rats develop PAH over a period of 4 weeks, characterized by increased right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[8]
- Treatment: Daily intraperitoneal injections of either MM07 (1 mg/kg) or saline were administered for 21 days, starting one day after MCT injection.[1]
- b) Sugen/Hypoxia (SuHx)-Induced PAH Model[2][3][4][5][6]
- Animals: Male Sprague-Dawley rats.
- Induction: A single subcutaneous injection of Sugen 5416 (20 mg/kg) followed by exposure to chronic hypoxia (10% O2) for 3 weeks.
- Disease Development: This model induces a more severe form of PAH that closely mimics the human disease, including the formation of plexiform lesions.[2][5]
- Treatment: Following the 3-week hypoxia period, rats were returned to normoxia and treated daily with either saline, macitentan (30 mg/kg), or MM07 (10 mg/kg) for 4 weeks.[2][3][4][5][6]

### **Hemodynamic and Cardiac Assessment**

 Right Ventricular Catheterization: Anesthetized rats underwent right heart catheterization to measure right ventricular systolic pressure (RVSP) using a pressure transducer.



- Cardiac Magnetic Resonance Imaging (MRI): MRI was used to assess cardiac structure and function, including right ventricular end-systolic and end-diastolic volumes, and ejection fraction.[1]
- Right Ventricle Hypertrophy (Fulton Index): At the end of the study, hearts were excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) was calculated as a measure of right ventricular hypertrophy.[2][5]

### **Histological Analysis**

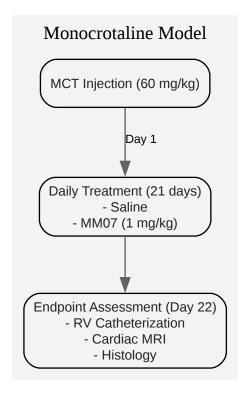
 Pulmonary Vascular Remodeling: Lungs were perfusion-fixed, and paraffin-embedded sections were stained with hematoxylin and eosin. The percentage of muscularized small pulmonary arteries was determined by microscopic examination.

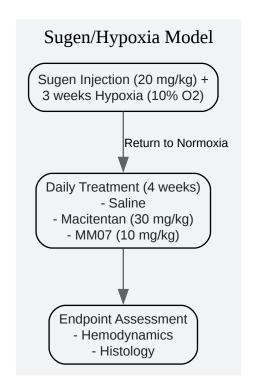
# In Vitro Assays with Human Pulmonary Arterial Endothelial Cells (HPAECs)

- eNOS Phosphorylation Assay: HPAECs were treated with MM07, and cell lysates were analyzed by Western blot to detect the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177.[1]
- Cell Proliferation Assay: HPAEC proliferation in the presence of MM07 was assessed using a standard MTS or similar colorimetric assay.[1]
- Apoptosis Assay: Apoptosis of HPAECs was induced, and the protective effect of MM07 was measured using a TUNEL assay or Annexin V staining followed by flow cytometry.[1]

## III. Visualized Workflows and Signaling Pathways Experimental Workflow for In Vivo Studies





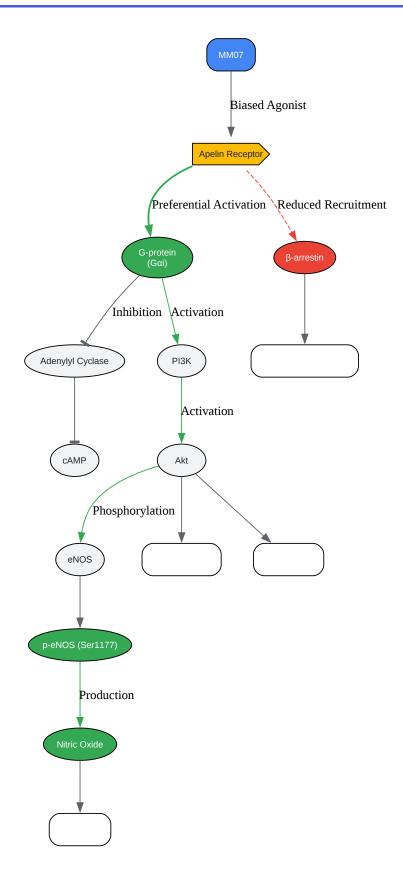


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Caption: Workflow of the monocrotaline and Sugen/hypoxia preclinical models.

### Signaling Pathway of MM07 at the Apelin Receptor





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Caption: Biased agonism of MM07 at the apelin receptor, favoring G-protein signaling.



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